6-Methoxypyridazine-4-carboxylic acid

説明

Chemical Identity and Structural Characterization

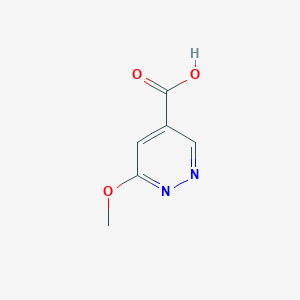

6-Methoxypyridazine-4-carboxylic acid (CAS: 1427202-39-8) is a heterocyclic aromatic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12–154.13 g/mol , depending on isotopic composition. Its structure features a pyridazine core—a six-membered ring containing two adjacent nitrogen atoms—substituted with a methoxy group (-OCH₃) at the 6-position and a carboxylic acid (-COOH) group at the 4-position.

Structural Identifiers

The compound is uniquely defined by several structural descriptors:

- SMILES :

COC1=NN=CC(=C1)C(=O)O - InChI :

InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3H,1H3,(H,9,10) - InChIKey :

ACWLCPFWPSECST-UHFFFAOYSA-N

These identifiers facilitate precise database searches and computational modeling. The methoxy and carboxylic acid groups confer distinct electronic and steric properties, influencing reactivity and solubility. For instance, the electron-donating methoxy group enhances aromatic ring stability, while the carboxylic acid enables salt formation or esterification.

Historical Context in Heterocyclic Chemistry

Pyridazine derivatives emerged as critical targets in organic synthesis following Emil Fischer’s pioneering work on hydrazine-based cyclizations in the late 19th century. The parent pyridazine ring, however, remained understudied until the mid-20th century due to synthetic challenges. Early methods relied on decarboxylation of pyridazinetetracarboxylic acids or condensation of 1,4-diketones with hydrazines.

The specific synthesis of this compound gained attention in the 21st century, driven by its utility as a pharmaceutical intermediate. For example, the Chinese patent CN101508676B (2009) detailed methods for synthesizing positional isomers like 6-methoxy-pyridazine-3-carboxylic acid, highlighting the regioselective challenges in functionalizing pyridazine rings. Advances in catalytic amidation and radical cyclization, as described in recent studies, have further refined routes to such derivatives.

Significance in Pyridazine Derivative Research

Pyridazine derivatives are prized for their pharmacological versatility, and this compound serves as a key intermediate in drug discovery. Recent studies underscore its role in synthesizing compounds with:

- Anticonvulsant activity : Pyridazine analogs inhibit hindlimb tonic extension in murine models, with efficacy comparable to phenytoin.

- Anti-inflammatory properties : Derivatives like 5-substituted pyridazinones exhibit 71–89% inhibition of protein denaturation in vitro.

- Kinase inhibition : Structural analogs demonstrate isoform-selective inhibition of ROCK2, a target in cardiovascular and neurological diseases.

Applications in Medicinal Chemistry

The compound’s carboxylic acid group enables conjugation with amines or alcohols, yielding prodrugs or targeted therapies. Additionally, its methoxy group modulates electronic effects, enhancing binding affinity to biological targets like serotonin receptors or kinases.

In agrochemistry, pyridazine derivatives function as herbicides (e.g., credazine) by disrupting plant growth regulators. The structural tunability of this compound supports diverse functionalization, making it a cornerstone in heterocyclic synthesis.

Structure

2D Structure

特性

IUPAC Name |

6-methoxypyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWLCPFWPSECST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

6-Methoxypyridazine-4-carboxylic acid is a heterocyclic compound with significant potential in various biological applications. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 154.12 g/mol. The compound features a pyridazine ring substituted with a methoxy group at the 6-position and a carboxylic acid group at the 4-position. This unique structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

In addition to its antimicrobial potential, this compound has been investigated for anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, particularly in prostate and melanoma cell lines. The compound's ability to inhibit tubulin polymerization has been noted as a key mechanism underlying its cytotoxic effects .

Research Findings

Several studies have explored the biological activity of this compound, providing valuable insights into its mechanisms and potential applications.

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly inhibited cell proliferation in prostate cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. The compound was found to induce apoptosis through caspase activation, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) [μg/mL] |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Table 2: Anticancer Activity Against Prostate Cancer Cell Lines

| Cell Line | IC50 [μM] | Mechanism of Action |

|---|---|---|

| LNCaP | 10 | Induction of apoptosis |

| PC-3 | 15 | Inhibition of tubulin polymerization |

科学的研究の応用

Biological Activities

Research indicates that 6-Methoxypyridazine-4-carboxylic acid exhibits several biological activities:

-

Antimicrobial Activity :

- Compounds similar to this compound have demonstrated significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

- The compound's mechanism involves the inhibition of DNA synthesis, making it a potential candidate for treating bacterial infections .

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, related compounds have shown the ability to suppress androgen receptor targets in prostate cancer models .

- In vitro assays have indicated that derivatives of this compound can induce apoptosis in cancer cells, making them promising candidates for anticancer therapies .

-

Anti-inflammatory Effects :

- Some derivatives have shown potential in reducing inflammation by inhibiting specific inflammatory pathways . This property could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The following table summarizes some synthetic routes and derivatives:

Case Studies

- Antibacterial Evaluation :

- Anticancer Evaluation :

-

Anti-inflammatory Studies :

- Animal model studies revealed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNFα and IL-6, highlighting its anti-inflammatory properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Methoxy-pyridazine-4-carboxylic Acid

A key positional isomer is 3-Methoxy-pyridazine-4-carboxylic acid (CAS: 1518277-38-7), which shares the same molecular formula but places the methoxy group at position 3 instead of 5. This subtle structural difference impacts electronic effects:

- Reactivity : The 3-methoxy substituent could sterically hinder electrophilic substitution at adjacent positions, whereas the 6-methoxy group in the target compound directs reactivity toward positions 3 or 5 on the pyridazine ring.

This isomer is also used in research but has distinct synthetic applications due to these electronic and steric differences .

Heterocyclic Analogs: Pyrimidine and Pyridine Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

This pyrimidine derivative replaces the pyridazine ring with a pyrimidine ring (nitrogens at positions 1 and 3) and substitutes chlorine and methyl groups at positions 2 and 6, respectively. Key differences include:

- Ring Electronics : The pyrimidine ring is less electron-deficient than pyridazine, altering susceptibility to nucleophilic attack.

- Substituent Effects : The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid group compared to the methoxy group in the target compound.

Such derivatives are often intermediates in pharmaceutical synthesis, leveraging halogen reactivity for cross-coupling reactions .

2-Hydroxy-6-methylpyridine-4-carboxylic Acid

A pyridine-based analog (one nitrogen in the ring) with hydroxyl and methyl substituents. The hydroxyl group enables tautomerism and hydrogen bonding, which are absent in the methoxy-substituted pyridazine compound. This increases solubility in polar solvents but reduces stability under acidic conditions .

Saturated and Ester Derivatives: Methyl 6-Oxohexahydropyridazine-4-carboxylate (CAS: 153895-80-8)

This compound features a saturated pyridazine ring (hexahydropyridazine) and an ester group (-COOCH₃) instead of a carboxylic acid. Key contrasts:

- Reactivity : The saturated ring reduces aromatic stabilization, making it more reactive toward ring-opening reactions.

- Solubility : The ester group decreases polarity compared to the carboxylic acid, enhancing lipid solubility.

This derivative is used in kinetic studies or as a precursor for hydrogenation reactions .

Complex Fused-Ring Systems: 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid (CAS: 938001-71-9)

This compound incorporates a fused isoxazole-pyridine ring system, with a methoxyphenyl substituent. Compared to the pyridazine-based target compound:

- Electronic Effects : The trifluoromethoxy group introduces strong electron-withdrawing character, unlike the simpler methoxy group in 6-methoxypyridazine-4-carboxylic acid.

This compound was discontinued commercially, possibly due to synthetic complexity or instability .

準備方法

General Background on Carboxylic Acid Preparation

Carboxylic acids, including heterocyclic derivatives like 6-Methoxypyridazine-4-carboxylic acid, can be prepared by various classical and modern synthetic methods. Common approaches involve oxidation of alcohols or aldehydes, hydrolysis of nitriles or esters, and reactions involving Grignard reagents or acyl halides. These methods provide foundational strategies adaptable to heterocyclic systems.

Specific Synthetic Routes to this compound

Nucleophilic Substitution on Halogenated Pyridazine Precursors

A key method involves the substitution of a halogen atom (commonly chlorine) at the 6-position of a pyridazine ring with a methoxy group. This is achieved by reacting 3-amino-6-chloropyridazine or related chlorinated pyridazine derivatives with sodium methoxide or potassium carbonate in a suitable solvent such as methanol or N,N-dimethylformamide (DMF).

- Reaction conditions typically range from 50 to 200 °C.

- Reaction times vary from 2 to 100 hours depending on the scale and solvent.

- Solvents can include alcohols (methanol for methoxy substitution), aromatic hydrocarbons (toluene, xylene), or aliphatic hydrocarbons (hexane, heptane).

- The substitution reaction forms 6-methoxypyridazine derivatives, which can be further functionalized to introduce the carboxylic acid group.

Esterification and Hydrolysis Steps

Starting from 2-chloro-6-methoxy-isonicotinic acid or its methyl ester, esterification is performed by treating the acid with methanol in the presence of sulfuric acid under reflux conditions to obtain the methyl ester intermediate.

- Typical conditions: reflux in methanol with sulfuric acid (e.g., 2 mL H2SO4 per 100 mL MeOH) for 20–24 hours.

- After reaction completion, the mixture is cooled to precipitate the methyl ester.

- The solid is collected, washed with methanol and water, and dried to yield a white solid methyl ester.

Subsequent hydrolysis of the methyl ester under acidic or basic conditions regenerates the carboxylic acid functionality at the 4-position of the pyridazine ring.

Detailed Reaction Conditions and Yields

Purification and Characterization

- After the substitution and esterification steps, purification is commonly performed by filtration, washing with methanol and water, and drying under vacuum.

- Flash column chromatography using ethyl acetate/hexanes mixtures is employed to purify intermediates and final products.

- Activated charcoal treatment and recrystallization from organic solvents (e.g., petroleum ether/chloroform mixtures) are used to remove colored impurities and enhance purity.

- Characterization includes NMR (1H NMR signals consistent with methoxy and aromatic protons), LC-MS for molecular weight confirmation, and melting point determination.

Research Findings and Optimization Notes

- The nucleophilic substitution reaction is sensitive to solvent choice and temperature, with methanol and DMF providing good solubility and reaction rates.

- Potassium carbonate is an effective base for methylation reactions involving methyl iodide to introduce methoxy groups.

- Sulfuric acid catalysis in methanol efficiently converts carboxylic acids to methyl esters, which are key intermediates for further transformations.

- Reaction times and temperatures must be optimized to balance yield and purity, with prolonged reflux improving conversion but potentially increasing side reactions.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for 6-Methoxypyridazine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves cyclocondensation or functional group modifications. For example, analogous pyridazine derivatives are synthesized via condensation of aldehydes with aminopyridazines, followed by cyclization (e.g., using palladium or copper catalysts in solvents like DMF or toluene) . Optimization strategies include adjusting reaction temperature, catalyst loading, and solvent polarity. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the carboxylic acid moiety while preserving the methoxy group. Yield improvements can be achieved by iterative screening of stoichiometric ratios and protecting group strategies for sensitive functional groups.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Structural confirmation requires a combination of 1H/13C NMR to verify the pyridazine ring substitution pattern and the presence of methoxy (-OCH3) and carboxylic acid (-COOH) groups. FT-IR can validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid). HPLC or LC-MS with a C18 column and UV detection (λ = 254–280 nm) ensures purity (>95%), while melting point analysis corroborates crystallinity. For unresolved peaks, 2D NMR (COSY, HSQC) can clarify coupling patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. What preliminary biological assays are appropriate to evaluate the bioactivity of this compound?

Initial screening should focus on antimicrobial susceptibility testing (e.g., broth microdilution against Gram-positive/negative bacteria) and cytotoxicity assays (e.g., MTT or SRB assays in cancer cell lines). The carboxylic acid group may enable metal chelation or enzyme inhibition, suggesting kinase or protease inhibition assays . Dose-response curves (IC50/EC50) and selectivity indices (vs. healthy cells) are essential. Parallel studies on structurally similar quinoline derivatives (e.g., 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid) provide comparative insights into structure-activity relationships .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or interactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., bacterial dihydrofolate reductase). Molecular Dynamics (MD) simulations assess stability in biological environments (e.g., solvation in water/lipid bilayers). These methods guide functionalization strategies (e.g., methyl or halogen substitutions) to enhance bioavailability or target specificity .

Q. What strategies resolve discrepancies in biological activity data across studies involving pyridazine derivatives?

Contradictions in bioactivity data often stem from variations in assay protocols (e.g., cell line selection, incubation time) or compound purity . To address this:

- Standardize assays using reference compounds (e.g., positive controls like ciprofloxacin for antimicrobial tests).

- Validate purity via orthogonal methods (HPLC, elemental analysis).

- Conduct meta-analyses to identify confounding factors (e.g., solvent effects, serum interference).

- Replicate studies under controlled conditions to isolate structure-activity relationships .

Q. How should researchers address stability and safety concerns during storage and handling of this compound?

The compound’s carboxylic acid group may promote hygroscopicity or degradation under humid conditions. Storage recommendations:

- Desiccated environment (-20°C in amber vials under argon).

- Regular stability testing via TLC or HPLC to detect hydrolysis or oxidation.

- Hazard mitigation : Use fume hoods for synthesis/purification, wear nitrile gloves, and consult Safety Data Sheets (SDS) for acute toxicity (e.g., skin/eye irritation) and disposal protocols. Incompatibility with strong oxidizers necessitates segregated storage .

Methodological Notes

- Synthetic Optimization : Prioritize green chemistry principles (e.g., aqueous-phase reactions, biodegradable catalysts) to reduce environmental impact .

- Data Validation : Cross-reference spectral data with authoritative databases (e.g., PubChem, NIST) to minimize analytical errors .

- Ethical Compliance : Adhere to institutional biosafety guidelines for in vitro/in vivo testing, particularly for derivatives with unknown toxicological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。